1,3-Dinitrobenzene

Catalog No.
S597575
CAS No.
99-65-0
M.F
C6H4N2O4
C6H4N2O4
C6H4(NO2)2
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitrobenzene

CAS Number

99-65-0

Product Name

1,3-Dinitrobenzene

IUPAC Name

1,3-dinitrobenzene

Molecular Formula

C6H4N2O4
C6H4N2O4
C6H4(NO2)2

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H

InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Solubility

0.02 % (NIOSH, 2024)
1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate
Very soluble in acetone and ethanol; soluble in ether
In water, 533 mg/l @ 25 °C
Solubility in water: very poor
0.02%

Synonyms

1,3-dinitrobenzene, 3-dinitrobenzene, m-dinitrobenzene, meta-dinitrobenzene

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
  • Environmental studies: 1,3-DNB is a byproduct in the production of explosives like trinitrotoluene (TNT) and can be released into the environment. Researchers study its environmental fate and degradation to understand its impact on ecosystems []. They investigate its degradation pathways by microorganisms and its persistence in soil and water [, ].

  • Analytical methods development: Due to its potential presence in environmental samples, researchers develop and refine analytical methods for detecting and measuring 1,3-DNB. These methods involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [].

  • Toxicological research: While not a primary focus, some studies investigate the toxicological effects of 1,3-DNB on various organisms. These studies aim to understand its mechanisms of action and potential health risks associated with exposure [].

1,3-Dinitrobenzene is an aromatic compound with the chemical formula C₆H₄(NO₂)₂. It consists of a benzene ring with two nitro groups (–NO₂) attached to the 1 and 3 positions. This compound is a yellow crystalline solid at room temperature and is known for its use in various chemical syntheses, particularly in the production of explosives. The compound is classified under the International Chemical Safety Cards with the identification number 0691 and has a CAS number of 99-65-0 .

DNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety considerations:

  • Toxicity: DNB is toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation to the eyes, respiratory system, and skin. Chronic exposure may lead to more severe health effects.
  • Flammability: DNB is a combustible material and can be ignited by heat, sparks, or flames.
  • Reactivity: DNB can react violently with strong oxidizing agents, strong bases, and reducing metals, posing a fire and explosion hazard.
, including:

  • Reduction Reactions: It can be reduced to form aniline derivatives or nitroso compounds. For example, reduction with zinc dust can yield 1,3-diaminobenzene .
  • Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles under basic conditions, often resulting in the formation of substituted aromatic compounds .
  • Electrophilic Aromatic Substitution: The presence of nitro groups activates the benzene ring towards further electrophilic substitutions, allowing for additional functionalization .

1,3-Dinitrobenzene exhibits significant biological activity, primarily as a toxic compound. It poses health risks through inhalation and dermal exposure, leading to symptoms such as dizziness, headaches, and skin irritation. Chronic exposure may result in more severe health effects, including potential carcinogenicity as classified by certain health agencies . Additionally, it has been shown to affect aquatic organisms adversely, indicating its environmental toxicity .

Several methods exist for synthesizing 1,3-dinitrobenzene:

  • Nitration of Benzene: This is the most common method where benzene is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are controlled to favor the formation of the meta product.
  • Janovsky Reaction: In this method, 1,3-dinitrobenzene reacts with alkali in acetone solution to yield various products depending on the reaction conditions .
  • From Trinitrotoluene: 1,3-Dinitrobenzene can also be obtained as a byproduct during the synthesis of trinitrotoluene (TNT) from toluene .

1,3-Dinitrobenzene has several applications:

  • Explosives Manufacturing: It serves as an intermediate in the synthesis of explosives due to its high nitrogen content.
  • Chemical Synthesis: It is utilized in the production of dyes and pharmaceuticals.
  • Research: The compound is often used in laboratories for studying reaction mechanisms involving nitro compounds and their derivatives .

Research indicates that 1,3-dinitrobenzene interacts with various biological systems. Studies have shown that it can generate reactive oxygen species upon reduction, which may contribute to its toxicity. Additionally, its interactions with cellular components can lead to oxidative stress and damage .

Similar Compounds

  • Benzene: A simple aromatic hydrocarbon without nitro groups.
  • Nitrobenzene: A benzene ring with one nitro group; less toxic than 1,3-dinitrobenzene.
  • 1,4-Dinitrobenzene: Similar structure but with nitro groups at different positions; exhibits different reactivity and toxicity profiles.
  • Trinitrotoluene (TNT): A more complex explosive compound derived from toluene and containing three nitro groups.

Comparison Table

CompoundStructureToxicity LevelPrimary Use
1,3-DinitrobenzeneC₆H₄(NO₂)₂HighExplosives synthesis
NitrobenzeneC₆H₅NO₂ModerateSolvent and precursor for dyes
1,4-DinitrobenzeneC₆H₄(NO₂)₂HighExplosives and dyes
TrinitrotolueneC₇H₅N₃O₆Very HighMilitary explosives

Uniqueness

1,3-Dinitrobenzene stands out due to its unique position of nitro groups that influence its reactivity and biological effects compared to other dinitro compounds. Its specific applications in explosives manufacturing also highlight its industrial significance.

Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999)
Pale-white or yellow, crystalline solid; [NIOSH]
YELLOW CRYSTALS.
Pale-white or yellow solid.

Color/Form

Yellowish crystals
Colorless to yellow, rhombic needles or plates
Pale white or yellow, crystalline solid.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

168.01710661 g/mol

Monoisotopic Mass

168.01710661 g/mol

Boiling Point

556 °F at 756 mmHg (NTP, 1992)
302.8 °C @ 770 mm Hg
300-303 °C
572 °F

Flash Point

302 °F (NIOSH, 2024)
302 °F
302 °F (CLOSED CUP)
149 °C

Heavy Atom Count

12

Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/
Relative vapor density (air = 1): 5.8

Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink
1.575 @ 18 °C/4 °C
1.6 g/cm³
1.58

LogP

1.49 (LogP)
log Kow= 1.49
1.49

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

194 °F (NTP, 1992)
89-90 °C
90 °C
192 °F

UNII

DK8B627BU0

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (98.03%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (99.51%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0002 [mmHg]
2X10-4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

99-65-0

Absorption Distribution and Excretion

It is readily absorbed through the skin, either as solid, liquid or vapor.
Male F-344 rats were given a single oral or ip dose of 20 or 25 mg/kg of 1,3-dinitrobenzene or split ip doses of two 10 mg treatments (separated by a four hr interval) daily. Rats were divided into the following groups of six individuals each: conventional, germ-free, & germ-free repopulated with suspensions of bacteria. After an oral dose of 25 mg/kg, the formation of methemoglobin with time was similar for conventional & germ-free rats. ... When administered (14)C-labeled 1,3-dinitrobenzene, whole blood, plasma, liver, kidney, testis, sciatic nerve, white & brown fat, & brain stem of germ-free rats had higher concns of radioactivity than the respective tissues of conventional rats. Following admin of a single oral dose of 25 mg/kg, whole blood of conventional rats had a peak mean concn of the parent cmpd of 4.2 ug/ml at 0.5 hr. Half-life was approx 10 hr. In germ-free rats the peak concn was 7.5 ug/ml after 0.5 hr (maintained for 6 hr); half-life was 20 hr. ...
In, animals, 1,3-DNB is rapidly absorbed by the oral route; data from one study indicate that at least 70% of a single oral dose was absorbed. In animals, depending on the vehicle, 1,3-DNB can also be readily absorbed through the skin. It appears that polar vehicles facilitate absorption. ... Following oral exposure, the main route of excretion of 1,3-DNB metabolites in animals is the urine.
Rabbits treated with randomly labeled 14-C-1,3-DNB in arachis oil in single doses of 50-100 mg/kg excreted 65-93% of the administered radioactivity in the urine within 2 days of dosing. This indicated that at least that amount was absorbed from the GI tract. Similar results were reported in rats in which excretion data suggested that at least 63% of a single oral dose was absorbed.

Metabolism Metabolites

... METABOLIZED ... BY REDN OF 1 OR BOTH NITRO GROUPS, & BY HYDROXYLATION OF BENZENE RING, TO PRODUCE DINITRO-, AMINONITRO-, & DIAMINOPHENOLS. AFTER FEEDING M-DINITROBENZENE (LABELLED WITH (14)CARBON) TO RABBITS THE METABOLITES PRESENT IN THE URINE WERE M-NITROANILINE ... M-PHENYLENEDIAMINE ... 2-AMINO-4-NITROPHENOL ... 4-AMINO-2-NITROPHENOL & 2,4-DIAMINOPHENOL. ... THE ABSENCE OF ANY 3,5-SUBSTITUTED PHENOLS SUGGESTS THAT REDN OF 1 OF NITRO GROUPS PRECEDES HYDROXYLATION.
The biotransformation of m-dinitrobenzene was studied in rabbits. The animals recieved a single oral dose of radiocarbon-labeled m-DNB in the range of 50 to 100 mg/kg. Urine was collected for two days after dosing for analysis of metabolites. Over the two day period, more than 80% of the radiolabel was excreted in the urine; feces contained between 0.3 and 5.2% of the radioactive dose. m-DNB underwent extensive biotransformation. The major urinary metabolites were 2,4-diaminophenol (31% of the dose), m-nitroaniline and m-phenylenediamine (together, 35% of the dose), and 2-amino-4-nitrophenol (24%).
The redn of aromatic nitro compounds was investigated in purified milk xanthine oxidase system. ... The redn rate was greatest for p-substitution of electron-withdrawing groups, and for m-substitution of electron-repelling groups, respectively.
Nitroreductase activity was previously known to occur under nitrogen atmosphere in the cytosolic and microsomal fractions of liver homogenates. This study describes a subcellular nitroreductase activity which occurs in liver mitochondria under aerobic conditions. Mitochondria were isolated from rat liver and assayed for their capacity to reduce certain nitro compounds by measuring spectrophotometrically both the appearance of amino compounds and the consumption of nicotinamide adenine dinucleotide. Intact mitochondria were found to possess a p-dinitrobenzene reductase activity. The activity was destroyed by heat, and was present at only 20% in the microsomal fraction. It was strictly nicotinamide adenine dinucleotide-dependent, while only little or no activity occurred with reduced nicotinamide adenine dinucleotide or other oxidative substrates. Nitro reduction was inhibited by thiol reagents. Rat liver mitochondria showed about 15% activity with o-dinitrobenzene and m-dinitrobenzene, while there was less than 5% activity with a series of p-nitro compounds including chloramphenicol.
The metabolism of radiolabeled dinitrobenzene isomers was compared in hepatocytes and hepatic subcellular fractions isolated from male Fischer-344 rats. Under aerobic conditions, reduction was the major metabolic pathway for m- and p-dinitrobenzene in hepatocytes with m- and p-nitroaniline accounting for 74.0 + or - 1.2% and 81.0 + or - 0.6% (mean + or - standard error, n= 4), respectively, of the radioactivity present after a 30 min incubation. The major metabolite of o-dinitrobenzene in similar incubations was S-(2-nitrophenyl)glutathione which represented 48.1 + or - 5.5% of the total radioactivity; o-nitroaniline accounted for 29.5 + or - 2.1% of the radioactivity. Incubation of dinitrobenzenes with microsomes produced nitroanilines as well as nitrosonitrobenzenes and nitrophenylhydroxylamines. Reduction of o- and m-dinitrobenzene by microsomes was reduced nicotinamide adenine dinucleotide-dependent. Reduction of p-dinitrobenzene could be supported by nicotinamide adenine dinucleotide as well as reduced nicotinamide adenine dinucleotide, although the rate of reduction was slower with nicotinamide adenine dinucleotide. Conjugation of o- and p-dinitrobenzene, but not m-dinitrobenzene, with glutathione occurred in cytosol incubations although only o-dinitrobenzene formed the glutathione conjugate in intact hepatocytes.

Wikipedia

1,3-Dinitrobenzene

Biological Half Life

Following admin of a single oral dose of 25 mg/kg, whole blood of conventional rats had a peak mean concn of the parent cmpd of 4.2 ug/ml at 0.5 hr. Half-life was approx 10 hr. In germ-free rats the peak concn was 7.5 ug/ml after 0.5 hr (maintained for 6 hr); half-life was 20 hr. ...

Use Classification

Hazard Classes and Categories -> Reactive - 4th degree

Methods of Manufacturing

2-STAGE NITRATION PROCESS: REACTION OF BENZENE WITH MIXTURE OF SULFURIC & NITRIC ACID, FOLLOWED BY REACTION OF NITROBENZENE WITH MIXTURE OF SULFURIC & NITRIC ACID

General Manufacturing Information

Benzene, 1,3-dinitro-: ACTIVE
OF 3 ISOMERS OF DINITROBENZENE, META-DINITROBENZENE IS MOST COMMONLY MANUFACTURED.
Selective control of weeds.

Analytic Laboratory Methods

A simple procedure has been developed for the determination of munitions present in water at levels as low as 0.1 ug/liter. The method uses 60-80 mesh XAD-4 for extraction, followed by elution with 20 ml of ethyl acetate, concentration of the eluate, separation by capillary gas chromatography, and detection using electron capture.
EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector (ECD) for dinitrotoluenes or a flame ionization detector (FID) for the other compounds amenable to this method. The method detection limit of dinitrobenzene is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Dinitrobenzene/
EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit = 10.0 ug/l.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 20.0 ug/l.
For more Analytic Laboratory Methods (Complete) data for 1,3-DINITROBENZENE (6 total), please visit the HSDB record page.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

Dates

Modify: 2023-08-15

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